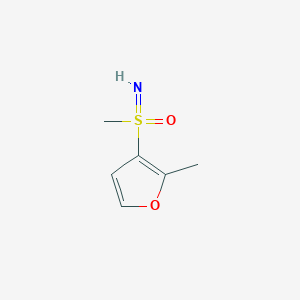

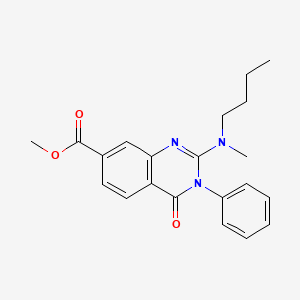

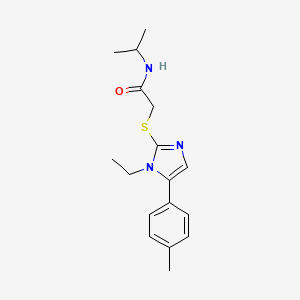

Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Synthesis and Catalysis

- Direct Transfer of Sulfonylimino Group : The compound is involved in the transfer of the sulfonylimino group to nitrogen atoms in N-heterocycles and trialkylamines, forming iminoammonium ylides under metal-free conditions. This process uses a nitrenoid species without activation, leading to ammonium ylides via a bimolecular nucleophilic substitution process (Ochiai et al., 2009).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Schiff bases of this compound class are used as corrosion inhibitors. They significantly decrease corrosion rates of mild steel in acidic environments, affecting both cathodic and anodic corrosion currents. These inhibitors show adsorption on mild steel surfaces, following Langmuir adsorption isotherm, and display mixed inhibitor properties (Behpour et al., 2009).

Homogeneous Catalysis

- Chelating Ligands in Homogeneous Catalysis : Heterditopic imino N-heterocyclic carbenes, including those derived from this compound class, are synthesized for use as chelating ligands. They are valuable in homogeneous catalysis, with derivatives including sulfur and selenium oxidation products and tungsten tetracarbonyl complexes (Steiner et al., 2005).

Synthetic Organic Chemistry

- Synthesis of Biologically Active Compounds : Methods have been developed for synthesizing compounds with 2-imino-2,5-dihydrofuran, aromatic, sulfamoyl, and heterocyclic fragments. These methods yield potent biological active compounds and are based on environmentally friendly processes (Tokmajyan & Karapetyan, 2017).

- One-Step Synthesis of Indoles : Imidoyl sulfoxonium ylides, derived from this compound class, are used as precursors to generate α-imino metal-carbene intermediates. These intermediates are applied in direct C-H functionalization reactions to produce 2-substituted indoles in one step (Caiuby et al., 2020).

Metal-Free Catalysis

- Metal-Free Acid-Catalyzed Conjugate Addition : A metal-free method for constructing α-diarylmethine imino sulfanone via acid-catalyzed 1,6-conjugate addition of sulfoximines is reported. This method shows broad functional group tolerance and wide substrate scope with good to excellent yield, exhibiting high atom economy (More, Rupanawar, & Suryavanshi, 2021).

Propriétés

IUPAC Name |

imino-methyl-(2-methylfuran-3-yl)-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-5-6(3-4-9-5)10(2,7)8/h3-4,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCNAESLZRGJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)S(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)

![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)

![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)